molecular formula C30H29NO5 B2438015 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone CAS No. 680603-75-2

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

Cat. No. B2438015
CAS RN: 680603-75-2
M. Wt: 483.564
InChI Key: SRACYGZPWAHXOH-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C30H29NO5 and an average mass of 483.555 Da . It is offered by some chemical suppliers.

Scientific Research Applications

Transformation and Synthesis Applications

  • Synthesis of Ar-Occidol and Analogues : A study described the synthesis of various naphthalene derivatives through complex organic transformations, highlighting methodologies that could be applicable for synthesizing related compounds, such as the one of interest. These synthetic routes involve reductions, methylation, oxidation, and Grignard reactions, underlining the versatility and reactivity of naphthalene and isoquinoline derivatives in organic synthesis (Banerjee et al., 2010).

Chemical Modification and Characterization

  • Discovery of New Alkaloids : Research identified a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, demonstrating the potential for discovering novel compounds with similar structural motifs. This discovery process involves spectroscopic methods like NMR, UV, IR, and mass spectrometry for structural elucidation, which are crucial for characterizing compounds of interest (Pudjiastuti et al., 2010).

Structural Analysis and Molecular Interactions

  • Molecular Structure and Interactions : A study on 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene provided insights into the molecular structure, demonstrating how substituents influence the orientation and interactions of the molecule. This information is relevant for understanding the behavior and potential applications of similarly structured compounds in materials science and molecular engineering (Hijikata et al., 2010).

Electronic Structure and Optical Properties

  • DFT Calculations and NLO Properties : Advanced computational studies, such as DFT calculations, were conducted to investigate the electronic structure, absorption spectra, and nonlinear optical properties of novel heteroannulated chromone derivatives. These studies are pivotal for exploring the electronic and optical applications of complex organic molecules, including potential uses in photonic and electronic devices (Halim & Ibrahim, 2017).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO5/c1-33-22-11-13-23(14-12-22)36-19-27-26-18-29(35-3)28(34-2)17-21(26)15-16-31(27)30(32)25-10-6-8-20-7-4-5-9-24(20)25/h4-14,17-18,27H,15-16,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRACYGZPWAHXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

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